Isopentyl p-tolyl ether
Description
Historical Development of Ether Chemistry Research
The scientific investigation of ethers dates back to the 13th century, with early descriptions of the synthesis of "sweet oil of vitriol" (diethyl ether) by the action of sulfuric acid on ethanol (B145695). evitachem.com However, it was not until the 19th century that the structural nature of ethers was more clearly understood, largely through the work of chemists like Alexander Williamson. His development of the Williamson ether synthesis in 1850 provided a versatile and reliable method for preparing unsymmetrical ethers, a significant advancement that is still widely used today. nih.gov This period marked the beginning of systematic studies into the synthesis and reactivity of various ether compounds, laying the groundwork for future research.
Significance of Aryl Alkyl Ethers in Contemporary Organic Synthesis Research
Aryl alkyl ethers are not merely academic curiosities; they are crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. Their structural motif is found in numerous natural products and pharmaceuticals. The ether linkage can impart desirable properties to a molecule, such as increased metabolic stability, by protecting a hydroxyl group from rapid oxidation in biological systems. Furthermore, the alkoxy group of an aryl alkyl ether acts as an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the aromatic ring. evitachem.com This predictable reactivity makes them valuable precursors in the construction of substituted aromatic compounds.
Methodological Advancements in Ether Chemistry Research
While the Williamson ether synthesis remains a cornerstone, contemporary research has focused on developing more efficient, selective, and environmentally benign methods for constructing the ether bond. These include transition-metal-catalyzed cross-coupling reactions, which have expanded the scope of accessible ether structures. For aryl alkyl ethers specifically, advancements in C-H activation and functionalization offer novel strategies for their synthesis and subsequent modification, moving beyond classical methods that often require pre-functionalized starting materials. Photocatalysis has also emerged as a powerful tool, enabling the functionalization of aryl alkyl ethers under mild conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
23446-55-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methyl-4-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
BGMZYLDJORRZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Isopentyl P Tolyl Ether Reactivity
Ether Cleavage Mechanisms
The cleavage of the ether bond in isopentyl p-tolyl ether can be initiated through several distinct mechanistic pathways, including acid-catalyzed, reductive, oxidative, and photocatalytic routes.
The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent pathway for the cleavage of the C–O bond depends on the nature of the groups attached to the oxygen atom. masterorganicchemistry.com
In the case of this compound, the ether oxygen is bonded to an isopentyl group (a primary alkyl group, although branched at the gamma-carbon) and a p-tolyl group (an aryl group). Aryl C-O bonds are significantly stronger and less prone to cleavage than alkyl C-O bonds due to the sp² hybridization of the aromatic carbon and resonance effects. Therefore, acid-catalyzed cleavage will exclusively occur at the isopentyl C-O bond. libretexts.org
The cleavage can proceed via two primary nucleophilic substitution mechanisms: SN1 and SN2.
SN2 Mechanism: For ethers with primary alkyl groups, the cleavage typically follows an SN2 pathway. masterorganicchemistry.commasterorganicchemistry.com After protonation of the ether oxygen, a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com In the case of this compound, the attack would occur at the methylene (B1212753) carbon of the isopentyl group, leading to the formation of p-cresol (B1678582) and an isopentyl halide. The reaction proceeds with an inversion of configuration if the carbon were chiral.
SN1 Mechanism: An SN1 mechanism becomes significant if the alkyl group can form a stable carbocation. libretexts.orgmasterorganicchemistry.com While the isopentyl group is primary, rearrangement to a more stable tertiary carbocation (the 2-methyl-2-butyl cation) via a hydride shift is possible upon initial formation of the primary carbocation. This would lead to a mixture of products. However, the SN2 pathway is generally favored for primary ethers. masterorganicchemistry.com
E1 Mechanism: If a strong acid with a poorly nucleophilic conjugate base is used (e.g., trifluoroacetic acid), an E1 elimination pathway can compete, particularly if a stable carbocation can be formed. libretexts.org This would result in the formation of p-cresol and various isomeric pentenes.
The general mechanism for the acid-catalyzed cleavage of this compound via the SN2 pathway is depicted below:
Step 1: Protonation of the ether oxygen
Step 2: Nucleophilic attack by the halide ion
Where H-X is a strong acid like HBr or HI.
Reductive cleavage, or hydrogenolysis, involves the cleavage of the C-O bond with the addition of hydrogen. This is typically achieved using a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), often under hydrogen pressure. tum.de
For aryl ethers, hydrogenolysis can proceed through different pathways. One approach involves the use of soluble nickel catalysts, which have been shown to selectively cleave the aryl C-O bond without reducing the aromatic ring. kiku.dk This method often employs a hydride source in the presence of a nickel(0) complex with an N-heterocyclic carbene (NHC) ligand. kiku.dk
Another pathway, particularly in the presence of palladium catalysts in aqueous or alcoholic media, involves the partial hydrogenation of the aromatic ring to form an enol ether intermediate. tum.depnnl.gov This intermediate is then susceptible to hydrolysis or alcoholysis, leading to the cleavage of the C-O bond. tum.depnnl.gov For p-tolyl ether, studies have shown that in methanol (B129727), reductive methanolysis occurs alongside hydrogenolysis and hydrogenation of the aromatic ring. tum.de
The selectivity of these reactions can be influenced by the catalyst, solvent, and reaction conditions. For instance, palladium has been shown to be highly selective for reductive hydrolysis and transetherification in water and alcohols, respectively. tum.de
A study on the Pd/C-catalyzed transformation of various aryl ethers in methanol provides insight into the potential products from this compound. The table below shows the product selectivities for related ethers.
| Reactant | TOF (s⁻¹) | Hydrogenolysis (%) | Methanolysis (%) | Hydrogenation (%) |
|---|---|---|---|---|
| Diphenyl ether | 0.06 | 2 ± 1 | 72 ± 2 | 26 ± 2 |
| Cyclohexyl phenyl ether | 0.04 | 2 ± 1 | 73 ± 2 | 25 ± 2 |
| 2-Phenylethyl phenyl ether | 0.04 | 3 ± 1 | 40 ± 5 | 57 ± 5 |
| p-Tolyl ether | 0.03 | 14 ± 2 | 34 ± 5 | 52 ± 5 |
Data adapted from a study on Pd/C-catalyzed transformation of aryl ethers in methanol. tum.de TOF stands for Turnover Frequency.
Based on the data for p-tolyl ether, it can be inferred that the reaction of this compound under similar conditions would yield a mixture of products resulting from hydrogenolysis (cleavage to toluene (B28343) and isopentanol), solvolysis (cleavage to p-cresol and isopentane), and hydrogenation of the aromatic ring.
The oxidative degradation of ethers can be initiated by various oxidizing agents. For ethers like this compound, oxidation can occur at the aromatic ring, the benzylic position of the tolyl group, or the alkyl chain.
The p-tolyl group is susceptible to oxidation, potentially leading to the formation of p-toluic acid or related compounds. The isopentyloxy group, being an electron-donating group, activates the aromatic ring towards oxidative processes.
Oxidative dealkylation is a known degradation pathway for ethers. This can be initiated by radical species or by certain metal-based oxidizing systems. For example, iron-catalyzed oxidative dealkylation of N,N-dialkylanilines has been reported, which proceeds via the formation of an iminium ion intermediate. uni-muenchen.de A similar mechanism could be envisaged for the oxidative cleavage of the ether bond, potentially involving the formation of an oxonium ion followed by nucleophilic attack.
In the context of polymerization, oxidative methods are used to form polymers from monomers containing ether linkages. google.com These processes often involve strong oxidants and can lead to the degradation of the ether side chains if the conditions are not carefully controlled. google.com
Photocatalytic systems can generate highly reactive species, such as hydroxyl radicals or superoxide (B77818) radical anions, which can attack the ether linkage. The reaction can also be initiated by direct photoexcitation of the substrate if it absorbs light in the appropriate region, or through the use of a photosensitizer. unipv.it
For aryl ethers, photocatalytic cleavage can lead to the formation of phenols and alkyl fragments. The mechanism often involves electron transfer from the ether to the excited photocatalyst, generating a radical cation of the ether. This radical cation can then undergo fragmentation or react with other species in the medium to yield the final products.
Electrophilic Aromatic Substitution on the p-Tolyl Moiety
The p-tolyl group of this compound is an activated aromatic ring that can readily undergo electrophilic aromatic substitution (EAS) reactions. The position of the incoming electrophile is directed by the two substituents already present on the ring: the methyl group and the isopentyloxy group.
Both the methyl group and the isopentyloxy group are activating, ortho-, para-directing groups. ulethbridge.cawikipedia.org This means they increase the rate of electrophilic aromatic substitution compared to benzene (B151609) and direct the incoming electrophile to the positions ortho and para to themselves. wikipedia.orglibretexts.org
Isopentyloxy Group (-OCH₂CH₂CH(CH₃)₂): This is a strongly activating group. organicchemistrytutor.com The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). wikipedia.orgyoutube.com This donation of electron density significantly stabilizes the arenium ion intermediate formed during the substitution, particularly when the attack is at the ortho and para positions. youtube.comlibretexts.org This resonance effect outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom. wikipedia.org
Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para. youtube.com It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation, which also helps to stabilize the arenium ion intermediate. libretexts.org
When two activating groups are present on a benzene ring, the position of the incoming electrophile is determined by the combined directing effects of both groups. Generally, the more powerful activating group dictates the regioselectivity. ulethbridge.ca In the case of this compound, the isopentyloxy group is a much stronger activator than the methyl group. organicchemistrytutor.com
The positions on the aromatic ring are numbered starting from the carbon bearing the isopentyloxy group as C1. Therefore, the methyl group is at C4.
The isopentyloxy group directs to positions 2 (ortho) and 4 (para). Since position 4 is already occupied by the methyl group, it directs the electrophile to the two equivalent ortho positions (C2 and C6).
The methyl group at C4 directs to positions 3 (ortho) and 1 (para). Since position 1 is occupied by the isopentyloxy group, it directs the electrophile to the two equivalent ortho positions (C3 and C5).
Considering the superior activating strength of the isopentyloxy group, the substitution is expected to occur predominantly at the positions ortho to it, which are C2 and C6. However, steric hindrance from the bulky isopentyl group might slightly disfavor substitution at these positions compared to the positions ortho to the smaller methyl group (C3 and C5).
Therefore, in an electrophilic aromatic substitution reaction on this compound, the major products are expected to be the 2-substituted and 3-substituted isomers, with the exact ratio depending on the specific electrophile and reaction conditions. High para-selectivity with respect to the stronger activating group is a common phenomenon in electrophilic aromatic substitution. researchgate.netacs.org In this case, since the para position to the isopentyloxy group is blocked, the ortho positions become the primary sites of attack.
The directing effects of the substituents can be summarized in the following table:
| Substituent | Activating/Deactivating | Directing Effect | Primary Mechanism of Action |
|---|---|---|---|
| -OCH₂CH₂CH(CH₃)₂ (Isopentyloxy) | Strongly Activating | Ortho, Para | Resonance (+M) > Inductive (-I) |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Inductive (+I) and Hyperconjugation |
Studies on Halogenation, Nitration, and Sulfonation
The reactivity of this compound in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation is governed by the directing effects of the two substituents on the benzene ring: the p-methyl (-CH₃) group and the isopentoxy (-OCH₂CH₂CH(CH₃)₂) group. Both are activating, ortho, para-directing groups. Since they are para to each other, they direct incoming electrophiles to the two equivalent ortho positions (C2 and C6, adjacent to the isopentoxy group) and the other two equivalent ortho positions (C3 and C5, adjacent to the methyl group).
The isopentoxy group, as an alkoxy group, is a strongly activating and ortho, para-directing substituent due to the resonance effect of the oxygen's lone pairs. The methyl group is also activating and ortho, para-directing, but to a lesser extent, operating primarily through hyperconjugation and weak induction. The powerful activating nature of the alkoxy group typically dominates, making the positions ortho to it (C2 and C6) the most nucleophilic and thus the primary sites for electrophilic attack.
Halogenation: In reactions like bromination, the electron-rich nature of the aromatic ring in alkoxy-substituted toluenes can lead to high reactivity. For instance, studies on the bromination of p-methoxytoluene, a close analog, show that the reaction proceeds smoothly. rsc.orgjournals.co.za Photochemical benzylic bromination of p-methoxytoluene can be challenging due to competing electrophilic bromination on the activated ring. rsc.org However, methods using reagents like BrCCl₃ under photochemical conditions have been developed to favor side-chain bromination. rsc.org For ring bromination, two-phase electrolysis of 4-methoxytoluene has been shown to yield 3-bromo-4-methoxytoluene initially. tandfonline.com Given these precedents, the halogenation of this compound is expected to readily occur at the positions ortho to the isopentoxy group.
Nitration and Sulfonation: Similar to halogenation, nitration and sulfonation are directed by the activating groups. The reaction of p-methoxytoluene with hydrogen bromide has been discussed in the context of acid-catalyzed ether cleavage rather than ring substitution. quora.com However, under standard nitrating (HNO₃/H₂SO₄) or sulfonating (SO₃/H₂SO₄) conditions, electrophilic substitution is the expected pathway. The strong activating effect of the isopentoxy group would direct the incoming nitro (-NO₂) or sulfo (-SO₃H) group to the positions adjacent to it.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Primary Product(s) |
| Halogenation | Br₂/FeBr₃ | 2-Bromo-1-isopentoxy-4-methylbenzene |
| Nitration | HNO₃/H₂SO₄ | 1-Isopentoxy-4-methyl-2-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 2-(Isopentoxy)-5-methylbenzenesulfonic acid |
Radical Reactions Involving the Isopentyl Ether Linkage
The C–H bonds at the α-position to the ether oxygen (the ArO-CH₂- group) are susceptible to radical functionalization. This is because the resulting α-aryloxyalkyl radical is stabilized by the adjacent oxygen atom. Recent advancements in photoredox catalysis have enabled the direct and selective functionalization of these C–H bonds. researchgate.netrsc.orgrsc.org
The general mechanism involves the single-electron oxidation of the electron-rich aryl ether by an excited photocatalyst to form a radical cation. rsc.orgnih.gov A base then facilitates deprotonation at the α-position, yielding a neutral α-aryloxyalkyl radical. researchgate.netnih.gov This radical can then be trapped by various radical acceptors to form new C–C bonds. researchgate.netrsc.org
Studies have shown that this method is highly selective for the α-aryloxyalkyl position, even in the presence of other potentially reactive sites like benzylic C–H bonds on a less activated ring. researchgate.net For example, in a molecule containing both a p-methoxybenzyl ether and a phenyl group, functionalization occurs selectively at the position activated by the alkoxy group. researchgate.netnih.gov This strategy has been used for direct arylations, nih.govnih.gov and the introduction of various functional groups. nih.govrsc.orguni-regensburg.de The process is generally mild, using visible light and an organic photocatalyst, such as an acridinium (B8443388) salt. researchgate.netnih.govresearchgate.net
Building on the principles of α-aryloxyalkyl C–H functionalization, site-selective radical cyanation and allylation of aryl alkyl ethers have been developed. nih.govacs.orgnih.govacs.orgstrath.ac.uk These reactions also proceed via an α-aryloxyalkyl radical intermediate generated through photoredox catalysis. nih.gov
In a typical procedure, an aryl alkyl ether is oxidized by an excited acridinium photocatalyst. Subsequent deprotonation by a mild base like sodium phosphate (B84403) (Na₂HPO₄) generates the key radical intermediate. nih.govacs.org This radical is then trapped by a suitable electrophile.
Cyanation: For cyanation, a tosyl cyanide (TsCN) reagent is used. The α-aryloxyalkyl radical adds to the cyanide, expelling a sulfonyl radical to form the cyanated product. nih.govacs.org
Allylation: For allylation, various allylic sulfones serve as the allyl source. The radical adds to the double bond, followed by the expulsion of a sulfonyl radical to yield the allylated ether. nih.govacs.orgrsc.org
These methods have been successfully applied to a range of primary and secondary aryl alkyl ethers, demonstrating good functional group tolerance. nih.govacs.org The reactions are highly regioselective, occurring exclusively at the α-position of the ether's alkyl chain. nih.govacs.org
Table 2: Photocatalytic Radical Functionalization of Aryl Alkyl Ethers
| Functionalization | Radical Acceptor | Product Type | Catalyst System | Ref. |
| Cyanation | Tosyl cyanide (TsCN) | α-Cyano ether | Acridinium salt / Na₂HPO₄ / Blue LED | nih.govacs.org |
| Allylation | Allyl sulfone | α-Allyl ether | Acridinium salt / Na₂HPO₄ / Blue LED | nih.govacs.org |
| Arylation | Heteroarenes | α-Aryl ether | Iridium complex / Thiol catalyst / Visible light | nih.govnih.gov |
Rearrangement Reactions of Aryl Alkyl Ethers
The classical Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. numberanalytics.comwikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.orglibretexts.org The reaction requires the presence of an allyl group (CH₂=CH-CH₂-) attached to the ether oxygen. This compound, having a saturated isopentyl group, cannot undergo the classical thermal Claisen rearrangement.
The mechanism of the aromatic Claisen rearrangement involves a concerted, intramolecular process that proceeds through a cyclic, chair-like transition state. numberanalytics.comlibretexts.org For an allyl aryl ether, this leads to an ortho-dienone intermediate, which then tautomerizes to the aromatic ortho-allylphenol. wikipedia.orglibretexts.org
While the saturated alkyl group of this compound prevents the thermal nih.govnih.gov-sigmatropic shift, some variants of the Claisen rearrangement can be catalyzed by acids or proceed through different mechanisms. rsc.orgacs.org For instance, a photo-Claisen rearrangement can facilitate the rearrangement of alkyl ethers, not just allyl ethers. wikipedia.org However, the most common and synthetically useful Claisen rearrangements are strictly limited to substrates with an allylic moiety. researchgate.net
The Wittig rearrangement is a reaction of ethers with a strong base, typically an alkyllithium compound, resulting in a rearranged alcohol. wikipedia.org Unlike the Claisen rearrangement, it does not require an allyl group. There are two main types: the wikipedia.orgorganic-chemistry.org-Wittig rearrangement and the nih.govwikipedia.org-Wittig rearrangement.
For this compound, the wikipedia.orgorganic-chemistry.org-Wittig rearrangement is the relevant pathway. organic-chemistry.orgslideshare.netchemistnotes.commsu.edu This reaction involves the deprotonation of the carbon α to the ether oxygen to form a carbanion. chemistnotes.commsu.edu This is followed by a 1,2-shift of a group from the oxygen atom to the carbanionic carbon.
The mechanism is believed to proceed via a radical dissociation-recombination pathway. organic-chemistry.orgchemistnotes.com The strong base (e.g., BuLi) abstracts a proton from the methylene group adjacent to the oxygen, forming an α-alkoxy carbanion. This intermediate undergoes homolytic cleavage to form a radical-radical anion pair within a solvent cage. chemistnotes.comscripps.edu This pair then rapidly recombines to form the more stable lithium alkoxide of the product alcohol. organic-chemistry.org
The migratory aptitude of the groups attached to the oxygen depends on the stability of the potential radical formed. organic-chemistry.orgchemistnotes.com In the case of this compound, the two migrating groups are the p-tolyl group and the isopentyl group. The reaction would lead to a secondary alcohol. The wikipedia.orgorganic-chemistry.org-rearrangement often competes with other reactions and can result in moderate yields. organic-chemistry.org
The nih.govwikipedia.org-Wittig rearrangement is a concerted, pericyclic sigmatropic process, similar to the Claisen rearrangement, and requires an allylic ether. wikipedia.orgorganic-chemistry.org Therefore, it is not a viable pathway for this compound.
Table 3: Comparison of Rearrangement Reactions for this compound
| Rearrangement | Substrate Requirement | Key Intermediate | Product Type | Applicability to this compound |
| Claisen | Allyl group | Cyclic transition state | Unsaturated carbonyl or phenol (B47542) | No |
| wikipedia.orgorganic-chemistry.org-Wittig | Ether, strong base | α-Alkoxy carbanion, radical pair | Alcohol | Yes |
| nih.govwikipedia.org-Wittig | Allylic ether, strong base | Cyclic transition state | Homoallylic alcohol | No |
Photoinduced Intramolecular Rearrangements
Photoinduced intramolecular rearrangements in aryl ethers, such as this compound, are primarily governed by the photo-Claisen rearrangement mechanism. researchgate.netiupac.org This reaction is analogous to the more widely known photo-Fries rearrangement of aryl esters. researchgate.net The process is initiated by the absorption of ultraviolet light, which promotes the molecule to an excited singlet state. This excitation leads to the homolytic cleavage of the ether bond (Ar-O-R), generating a radical pair enclosed within a solvent cage. researchgate.netnih.gov
For this compound, this primary photochemical step involves the cleavage of the C-O bond between the p-tolyloxy group and the isopentyl group. This generates a geminate radical pair consisting of a p-cresoxy radical and an isopentyl radical. The subsequent fate of this radical pair determines the final product distribution and is influenced by factors such as solvent viscosity.
The primary pathways available to the radical pair are:
Intramolecular Recombination: The radicals can recombine within the solvent cage. Due to the delocalization of the unpaired electron in the p-cresoxy radical onto the aromatic ring, recombination can occur at the ortho and para positions relative to the hydroxyl group. For this compound, the para-position is occupied by a methyl group, thus recombination is expected primarily at the ortho-position, leading to the formation of 2-isopentyl-4-methylphenol.
Radical Pair Diffusion: The radicals can escape the solvent cage ("out-of-cage" reaction). The p-cresoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form p-cresol. The isopentyl radical can also abstract a hydrogen atom to form isopentane (B150273) or undergo other radical reactions. nih.gov
While specific research on the photoinduced rearrangement of this compound is not extensively documented, detailed studies on analogous aryl ethers provide significant mechanistic insight. The photochemical rearrangement of diphenyl ether, for instance, has been thoroughly investigated and serves as an excellent model for this reaction class. nih.gov
Illustrative Research Findings: Photolysis of Diphenyl Ether
The irradiation of diphenyl ether in ethanol (B145695) demonstrates the typical product distribution for a photo-Claisen type rearrangement. The study confirmed the intramolecular nature of the rearrangement through cross-coupling experiments using deuterated substrates. nih.gov The increase in product yields with solvent viscosity further supports the in-cage recombination mechanism. nih.gov
| Product | Position of Rearrangement | Yield (%) in Ethanol nih.gov | Reaction Pathway |
|---|---|---|---|
| 2-Phenylphenol | ortho | 42 | Intramolecular Rearrangement |
| 4-Phenylphenol | para | 11 | Intramolecular Rearrangement |
| Phenol | - | 30 | Diffusion from Cage & H-Abstraction |
Data from the photolysis of diphenyl ether, serving as an illustrative example for aryl ether photorearrangements.
Based on these analogous findings, the photolysis of this compound is predicted to yield 2-isopentyl-4-methylphenol as the primary rearrangement product, alongside p-cresol resulting from C-O bond cleavage and subsequent hydrogen abstraction. The structure of the alkyl group is also a critical determinant of the reaction pathway. For example, 4-methylphenyl 3-phenyl-2-propenyl ether, upon irradiation, was found to undergo only cis-trans isomerization without any evidence of a photo-Claisen rearrangement, highlighting that not all aryl ethers will follow the same rearrangement pathway. ijeat.org
Computational and Theoretical Chemistry of Isopentyl P Tolyl Ether
Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like isopentyl p-tolyl ether. mdpi.com DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy state on the potential energy surface, and to derive various electronic properties. acs.org Methods such as the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) are commonly used for geometry optimizations and frequency calculations to ensure a true energy minimum is found. acs.orgualberta.ca
From these calculations, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is primarily localized on the electron-rich p-tolyl group, indicating the most likely site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically around the oxygen atom) and electron-poor (positive potential) regions, which are fundamental for predicting intermolecular interactions.
Table 1: Illustrative DFT-Calculated Molecular Properties for this compound (Note: These are representative values for a molecule of this type, as specific published data for this compound is not available.)
| Property | Representative Value | Significance |
| Dipole Moment (Debye) | ~1.3 D | Indicates moderate polarity, influencing solubility and intermolecular forces. |
| HOMO Energy (eV) | ~ -6.0 eV | Relates to the ionization potential and the ability to donate electrons. |
| LUMO Energy (eV) | ~ 0.5 eV | Relates to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | ~ 6.5 eV | Suggests high kinetic stability and low reactivity. |
| Total Energy (Hartree) | Varies with method | The absolute minimum energy for the most stable conformer. |
Molecular Mechanics and Dynamics Simulations
While DFT is excellent for analyzing static structures, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the vast conformational space and dynamic behavior of a flexible molecule like this compound. windows.netijpsjournal.com
Molecular mechanics force fields offer a computationally less expensive way to screen thousands of possible conformers generated by rotating the single bonds. This initial screening helps identify a set of low-energy conformers that can then be subjected to more accurate DFT calculations for geometry refinement and energy ranking.
Molecular dynamics simulations model the atomic motions of the molecule over time at a specific temperature. mdpi.comrsc.org An MD simulation would reveal how the isopentyl chain folds and moves, and how the entire molecule interacts with its environment, such as in a solvent. This provides a dynamic picture of its conformational equilibria and is crucial for understanding macroscopic properties like viscosity and diffusion, as well as how the molecule might interact with a biological receptor or a catalyst's active site.
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental data.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. worldscientific.com After performing a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific atomic motions, such as C-H stretching, C=C aromatic ring stretching, and the characteristic C-O-C ether stretching.
By comparing the theoretical spectrum with experimental data obtained from Fourier-transform infrared (FTIR) or Raman spectroscopy, each experimental peak can be assigned to a specific vibrational mode. worldscientific.com This process confirms the molecular structure and provides a detailed understanding of the molecule's vibrational properties. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and method limitations.
Table 2: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is a hypothetical representation.)
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Representative Calculated Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3030 | 3035 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2960, 2870 | 2965, 2875 | Asymmetric & Symmetric CH₃/CH₂ stretch |
| ν(C=C) aromatic | 1610, 1510 | 1612, 1515 | Aromatic ring skeletal vibrations |
| ν(C-O-C) | 1245 | 1250 | Asymmetric C-O-C ether stretch |
| δ(C-H) aromatic | 820 | 825 | para-substituted ring C-H out-of-plane bend |
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. st-andrews.ac.uk Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com
The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. These absolute shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted chemical shifts are highly sensitive to the molecule's three-dimensional structure. Therefore, a strong correlation between the calculated and experimental NMR spectra provides powerful evidence for the correct structural and conformational assignment. arxiv.org This is particularly useful for unambiguously assigning signals in complex regions of the spectrum.
Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation based on typical values.)
| Carbon Atom | Typical Experimental Shift (ppm) | Representative Predicted Shift (ppm) |
| C (ether-linked aromatic) | 156.8 | 157.0 |
| C (methyl-bearing aromatic) | 130.1 | 130.3 |
| C (aromatic, ortho to O) | 129.8 | 130.0 |
| C (aromatic, ortho to CH₃) | 114.5 | 114.7 |
| O-C H₂ | 67.5 | 67.8 |
| CH₂-C H₂ | 38.0 | 38.2 |
| C H(CH₃)₂ | 25.1 | 25.3 |
| C H₃ (on ring) | 22.6 | 22.8 |
| CH(C H₃)₂ | 20.5 | 20.7 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to model chemical reactions, elucidating mechanisms that are difficult or impossible to observe experimentally. uomustansiriyah.edu.iq For this compound, this could involve studying reactions like ether cleavage under acidic conditions or electrophilic substitution on the aromatic ring.
Reaction pathway modeling involves mapping the potential energy surface that connects reactants to products. acs.org Key points on this surface are the energy minima corresponding to reactants, intermediates, and products, and the first-order saddle points, known as transition states (TS). A transition state represents the maximum energy barrier that must be overcome for a reaction to proceed.
By locating the structures of transition states and calculating their energies using DFT, chemists can determine the activation energy (Ea) of a reaction step. uniroma1.it Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. For instance, one could computationally model whether an electrophilic attack would occur preferentially at the ortho or meta position relative to the ether group and calculate the energy barriers for each pathway to predict the regioselectivity. This analysis provides a detailed, molecular-level understanding of the molecule's chemical reactivity. researchgate.net
Energy Profile Calculations for Etherification and Cleavage
Computational studies, primarily employing density functional theory (DFT), are instrumental in mapping the energy profiles of reactions involving aryl ethers. These profiles detail the energy changes as reactants proceed through transition states to form products, revealing the kinetic and thermodynamic feasibility of the reaction pathways.
Etherification: The synthesis of this compound can be achieved via the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction between p-cresolate and an isopentyl halide. Computational analyses of analogous Williamson ether syntheses have been performed to understand the reaction energetics. For instance, studies on the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide have elucidated the energy barriers for both O-alkylation (ether formation) and C-alkylation (a competing side reaction). rsc.org The calculated energy profiles for such reactions help in predicting the regioselectivity and optimizing reaction conditions to favor ether production. A computed Gibbs free energy profile for a related two-step Williamson ether synthesis highlights the energetic favorability of the stepwise pathway. researchgate.net
The following table provides hypothetical energy data for the Williamson ether synthesis of this compound, based on typical values for similar reactions.
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | p-cresolate + isopentyl bromide | 0.0 |
| 2 | Transition State (O-alkylation) | +22.5 |
| 3 | This compound + Br⁻ | -15.0 |
| 4 | Transition State (C-alkylation) | +25.0 |
| 5 | C-alkylated p-cresol (B1678582) + Br⁻ | -10.0 |
Ether Cleavage: The cleavage of the C-O bond in aryl alkyl ethers like this compound is a critical process, particularly in fields such as biomass valorization. DFT studies on the cleavage of model lignin (B12514952) compounds, which contain similar aryl ether linkages, provide valuable data on the energy barriers involved. For example, the acid-catalyzed cleavage of β-O-4 aryl ether linkages has been shown to be significantly influenced by the presence of a phenolic hydroxyl group, which can lower the activation energy for cleavage by orders of magnitude. acs.orgacs.org
In metal-catalyzed cleavage, the energy profile depends on the catalyst and the specific mechanism. For the cleavage of an alkyl aryl ether by an iridium pincer complex, the activation energy barrier for the C-O bond cleavage was calculated to be 34.1 kcal/mol. mdpi.com In another study on Ni-catalyzed cross-coupling, the cleavage of the C-O bond from a Ni(0)-ate complex was found to have an activation energy of 19.4 kcal/mol. jst.go.jp
The table below presents representative calculated activation energies for the cleavage of aryl ether bonds from various computational studies.
| Reaction System | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Reference |
| 2-phenoxy-1-phenyl-ethanol | Iridium Pincer Complex | 34.1 | mdpi.com |
| Aryl methyl ether | Ni(0)-ate complex | 19.4 | jst.go.jp |
| Phenolic β-O-4 dimer | Acid-catalyzed | Significantly lower than non-phenolic | acs.orgacs.org |
| 2-(hetero)aryloxybenzaldehydes | Photoinduced | - | nih.govacs.org |
Mechanistic Insights from Computational Studies
Computational chemistry offers a molecular-level view of reaction mechanisms, which is often difficult to obtain through experimental means alone.
Etherification Mechanism: For the Williamson ether synthesis, computational studies have confirmed the S\textsubscript{N}2 nature of the reaction. masterorganicchemistry.com These studies have investigated the geometry of the transition states, showing a linear arrangement of the nucleophilic oxygen, the alkyl carbon, and the leaving group for the O-alkylation pathway. rsc.org Furthermore, computational models can rationalize the competition between O- and C-alkylation in phenoxides, where factors like the solvent and counter-ion play a crucial role in determining the product ratio. rsc.org The mechanism involves the formation of an alkoxide from the phenol (B47542), which then acts as a nucleophile.
Cleavage Mechanisms: Computational studies have been pivotal in elucidating the diverse mechanisms of aryl ether cleavage.
Acid-Catalyzed Cleavage: Theoretical studies on acid-catalyzed cleavage of β-O-4 lignin models have explored different mechanistic pathways. These include pathways initiated by protonation at the ether oxygen versus those involving the formation of a carbocation. The calculations have helped to explain the vast difference in reactivity between phenolic and non-phenolic ethers, suggesting a heterolytic, unzipping mechanism for lignin depolymerization starting from phenolic ends. acs.orgacs.org
Metal-Catalyzed Cleavage: In transition metal-catalyzed reactions, computational studies have helped to distinguish between different potential mechanisms. For instance, in the cleavage of a β-O-4 linkage by an iridium complex, DFT calculations were used to compare a pathway involving direct C-O bond insertion with one initiated by C-H bond activation, finding the latter to be kinetically favored in some systems. mdpi.com In Ni-catalyzed reactions, a novel catalytic cycle involving a Ni(0)-ate complex has been characterized through DFT calculations, which explains the observed reactivity in the cross-coupling of aryl ethers. jst.go.jp These studies provide detailed geometries of intermediates and transition states, as well as electronic structure analyses that explain the bonding and reactivity.
Photoinduced Cleavage: DFT calculations have also been used to investigate photoinduced intramolecular aryl ether rearrangements. These studies have mapped out the reaction on the triplet state potential energy surface, identifying a spirocyclic intermediate and detailing the subsequent C-O bond cleavage and hydrogen transfer steps. nih.govacs.org The spin-density rearrangement was identified as a key factor controlling the energy barrier for the ether cleavage. nih.govacs.org
Advanced Analytical Methodologies for Characterization of Isopentyl P Tolyl Ether
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry is a cornerstone for the unambiguous identification of Isopentyl p-tolyl ether, providing highly accurate mass measurements that facilitate the determination of its elemental composition.
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-HRMS method involves the careful optimization of several parameters to ensure high sensitivity, selectivity, and resolution. Key considerations include the choice of the capillary column, temperature programming, and ion source conditions. For aromatic ethers, a non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, is often employed to achieve good separation from related isomers and matrix components.
Optimization of the temperature program is crucial for resolving this compound from potential isomers, such as those with different branching in the isopentyl group or positional isomers of the tolyl group (ortho- or meta-tolyl ethers). A slow temperature ramp can enhance the separation of closely eluting peaks. In the mass spectrometer, electron ionization (EI) is typically used, and the high-resolution capabilities allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.
Table 1: Illustrative GC-HRMS Parameters for the Analysis of Aromatic Ethers
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Optimized to separate isomers and elute the analyte in a reasonable time. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Delivers high mass accuracy (<5 ppm) for confident elemental composition determination. |
| Acquisition Mode | Full scan (m/z 50-500) | Allows for the detection of all ions and retrospective data analysis. |
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is particularly useful for analyzing this compound in complex mixtures, especially when the compound is present in a non-volatile matrix or when derivatization for GC analysis is not desirable. Reversed-phase HPLC is a common approach for the separation of aromatic ethers.
For method development, a C18 or phenyl-hexyl column can provide the necessary hydrophobic and π-π interactions to achieve separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve ionization efficiency. A gradient elution program is generally preferred to effectively separate components in a complex sample. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for ethers, often forming protonated molecules [M+H]⁺. The high-resolution mass analyzer then provides the accurate mass of the protonated molecule, confirming its elemental composition.
Multi-Nuclear and Multi-Dimensional NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete picture of the molecule's connectivity and even spatial arrangement.
Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the different structural fragments of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, HSQC would show correlations between the protons of the isopentyl group and their corresponding carbons, as well as the protons of the tolyl ring and their attached carbons. This allows for the straightforward assignment of the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly valuable for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum of this compound would show a correlation between the protons on the carbon adjacent to the ether oxygen (in the isopentyl group) and the carbon of the tolyl ring that is bonded to the ether oxygen. This would definitively confirm the ether linkage. Similarly, correlations between the methyl protons of the tolyl group and the aromatic carbons would confirm the substitution pattern of the ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| HSQC | Aromatic ¹H ↔ Aromatic ¹³C | Direct C-H bonds in the p-tolyl ring. |
| HSQC | Aliphatic ¹H ↔ Aliphatic ¹³C | Direct C-H bonds in the isopentyl group. |
| HMBC | -CH₂-O- protons ↔ Aromatic C-O carbon | Connectivity between the isopentyl group and the tolyl ring through the ether oxygen. |
| HMBC | Aromatic protons ↔ -CH₂-O- carbon | Confirms the ether linkage from the aromatic ring to the isopentyl group. |
| HMBC | Tolyl -CH₃ protons ↔ Aromatic carbons | Confirms the position of the methyl group on the tolyl ring (para position). |
While this compound itself is not chiral, related structures with stereocenters could be studied using advanced NMR techniques. For instance, Nuclear Overhauser Effect (NOE) spectroscopy, in its 2D form (NOESY), can provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the isopentyl chain relative to the aromatic ring. For chiral analogues, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can be employed to differentiate between enantiomers and determine enantiomeric excess.
Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from its isomers and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility of the compound and the nature of the sample matrix.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of aromatic isomers. For this compound and its potential positional isomers (ortho- and meta-tolyl ethers), a reversed-phase method is generally effective. The separation mechanism relies on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds due to π-π interactions, which can be beneficial for separating closely related isomers. shimadzu.com The mobile phase composition, typically a mixture of water and acetonitrile or methanol, can be fine-tuned to optimize the resolution between the isomers. chemijournal.com
Gas chromatography (GC) is also well-suited for the analysis of these relatively volatile compounds. The choice of the GC column is critical for achieving isomer separation. A capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (wax) phase, can provide good separation of positional isomers of aromatic compounds. Alternatively, a long, non-polar column can also provide sufficient resolution if the temperature program is carefully optimized. Flame ionization detection (FID) is a common and robust detection method for purity assessment by GC, providing a response that is proportional to the mass of the carbon in the analyte.
Table 3: Chromatographic Conditions for Isomer Resolution and Purity Assessment of Aromatic Ethers
| Technique | Parameter | Condition | Purpose |
|---|---|---|---|
| HPLC | Column | Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Enhanced selectivity for aromatic isomers via π-π interactions. shimadzu.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | Optimization of resolution and analysis time. chemijournal.com | |
| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC. | |
| Detection | UV at 270 nm | Aromatic ethers have strong UV absorbance. | |
| GC | Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID) | Polar phase for effective separation of positional isomers. |
| Carrier Gas | Helium or Hydrogen | Inert carrier for gas-phase separation. | |
| Oven Program | Optimized temperature ramp (e.g., 5 °C/min) | Crucial for resolving closely boiling isomers. | |
| Detection | Flame Ionization Detector (FID) | Robust and quantitative for purity assessment. |
Gas Chromatography (GC) Methodologies
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. wikipedia.org The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net For this compound, its volatility and thermal stability make it an ideal candidate for GC analysis, often coupled with a Flame Ionization Detector (FID) for robust quantification.
The choice of the GC column is critical for achieving optimal separation. A non-polar or mid-polarity column is typically employed. For instance, a column with a stationary phase like DB-1 (100% dimethylpolysiloxane) or DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) would be suitable. gcms.czchem-agilent.com The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. A temperature-programmed oven is generally used to ensure sharp peaks and efficient separation from any impurities or related compounds. bibliotekanauki.pl The retention index, a relative measure of retention, is a useful parameter for compound identification in GC. glsciences.com
Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | Mid-polarity (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60°C, ramp at 10°C/min to 280°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280-300 °C |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography is a versatile technique used for the separation, identification, and quantification of a wide array of compounds, including aromatic ethers. wikipedia.orgmdpi.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reverse-phase (RP) HPLC method has been developed that provides efficient separation. sielc.com
In this method, a specialized reverse-phase column, such as a Newcrom R1, is utilized. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution containing an acid, such as phosphoric acid, to control the pH and improve peak shape. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is replaced with a volatile acid like formic acid. sielc.com
Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
| Parameter | Description | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detection | UV-Vis, Mass Spectrometry (MS) | sielc.com |
| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |
| Note | For MS compatibility, phosphoric acid should be replaced with formic acid. | sielc.com |
The use of columns with smaller particles (e.g., 3 µm or sub-2 µm) can be employed for faster Ultra-High Performance Liquid Chromatography (UHPLC) applications, significantly reducing analysis time while maintaining high resolution. sielc.com
Supercritical Fluid Chromatography (SFC) for Ether Analysis
Supercritical fluid chromatography (SFC) is a powerful analytical technique that bridges the gap between gas and liquid chromatography. researchgate.netteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.orgresearchgate.net SFC is recognized as a "green" analytical method due to its reduced reliance on organic solvents. researchgate.netnih.gov
SFC is well-suited for the analysis and purification of low to moderate molecular weight compounds and can be applied to both non-polar and moderately polar analytes like this compound. teledynelabs.comwikipedia.org The principles are similar to HPLC, employing a stationary phase packed in a column. wikipedia.org The solvating power of the supercritical CO2 mobile phase can be tuned by adjusting pressure and temperature or by adding a small amount of a polar organic solvent, known as a modifier (e.g., methanol). researchgate.netresearchgate.netrsc.org This allows for the fine-tuning of selectivity for optimal separation. For ether analysis, SFC offers the advantage of high-speed, high-efficiency separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. researchgate.net
Table 3: Comparison of Chromatographic Techniques for Ether Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|---|
| Mobile Phase | Inert Gas (e.g., He, N2) | Liquid Solvents (e.g., Acetonitrile, Water) | Supercritical Fluid (e.g., CO2) with optional modifier |
| Typical Analytes | Volatile, thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | Low to moderate MW, non-polar to polar compounds |
| Advantages | High resolution, established methods | High versatility, wide applicability | Fast analysis, "green" technique, unique selectivity |
| Limitations | Requires analyte volatility and thermal stability | Higher solvent consumption and waste generation | Not suitable for highly polar, ionic compounds without significant modification |
Applications of Isopentyl P Tolyl Ether in Advanced Organic Synthesis
Isopentyl p-tolyl Ether as a Key Synthetic Intermediate
The utility of this compound as a synthetic intermediate is a cornerstone of its application in organic chemistry. Its structure, combining an aromatic ring with a flexible alkyl chain containing an ether linkage, provides a scaffold that can be strategically modified to introduce a variety of functional groups.
While direct and extensive examples of this compound's application in the total synthesis of specific complex natural products are not prolifically documented in readily available literature, its structural motifs are representative of subunits found in various biologically active molecules. The principles of ether synthesis, such as the Williamson ether synthesis, are fundamental to constructing the ether linkages present in many natural products. For instance, chemists often synthesize complex molecules that were first isolated from natural sources, and in some cases, even anticipate the existence of natural products through synthesis before they are discovered in nature. nih.gov The strategic incorporation of aryl ether linkages, similar to the one in this compound, is a common tactic in the assembly of complex molecular frameworks. nih.gov The synthesis of such molecules often requires the development of efficient synthetic strategies and, in some cases, has led to the invention of new chemical reactions. nih.gov
This compound can serve as a precursor for the synthesis of more elaborate molecular building blocks. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. The isopentyl group can also be modified, although its relative inertness makes the aromatic ring the more common site of transformation. These modifications can convert the relatively simple ether into a multifunctional building block ready for incorporation into a larger, more complex target molecule.
Utilization in Protecting Group Strategies
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. uchicago.edu This is the role of a protecting group. uchicago.edu Ethers are commonly used to protect hydroxyl groups due to their general stability under a wide range of reaction conditions. harvard.eduuwindsor.ca
While this compound itself is not a standard protecting group, the principles of its formation and cleavage are central to protecting group chemistry. For example, benzyl (B1604629) ethers and p-methoxybenzyl (PMB) ethers are widely used protecting groups for alcohols. harvard.edulibretexts.org These are aryl ethers, structurally related to this compound. The selection of a particular ether as a protecting group depends on its stability to the reaction conditions that will be used in the synthesis and the ease with which it can be removed (deprotected) once its job is done. uchicago.edu
Table 1: Common Ether-Based Protecting Groups for Alcohols
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions |
| Benzyl (Bn) | -CH₂Ph | NaH, Benzyl bromide | H₂, Pd/C |
| p-Methoxybenzyl (PMB) | -CH₂C₆H₄OMe | NaH, PMB-Cl | DDQ, acid, or hydrogenolysis |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, base | Acid |
| Tetrahydropyranyl (THP) | -C₅H₉O | Dihydropyran, acid catalyst | Aqueous acid |
This interactive table allows for the comparison of different ether-based protecting groups, highlighting the varied conditions required for their introduction and removal, a key consideration in planning a complex synthesis. The stability of the ether linkage in this compound under many conditions is analogous to the stability of these protecting groups.
Derivatization for Functional Material Precursors
The derivatization of molecules like this compound can lead to the creation of precursors for functional materials. By introducing specific functional groups onto the aromatic ring or modifying the alkyl chain, chemists can design molecules that can be polymerized or assembled into materials with desired electronic, optical, or mechanical properties. For example, the functionalization of related aromatic compounds is a key step in the synthesis of copolymers and other advanced materials. researchgate.net While specific research on the derivatization of this compound for functional materials is not extensively detailed, the chemical principles for such transformations are well-established.
Table 2: Potential Derivatization Reactions of this compound for Material Precursors
| Reaction Type | Reagent(s) | Potential Functional Group Introduced | Potential Application of Resulting Material |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Precursor for polymers with specific electronic properties |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R | Building block for liquid crystals or photoactive materials |
| Halogenation | Br₂, FeBr₃ | -Br | Intermediate for cross-coupling reactions to build larger conjugated systems |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Precursor for ion-exchange resins or conductive polymers |
This interactive table illustrates the versatility of this compound as a scaffold for creating a variety of functionalized molecules that could serve as building blocks for advanced materials.
Environmental Chemistry and Degradation Pathways of Aryl Alkyl Ethers Excluding Toxicity
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For aryl alkyl ethers, the primary abiotic degradation mechanisms are photolysis, hydrolysis, and oxidation.
Photolytic degradation is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds. For aryl alkyl ethers, this often involves photocatalytic processes. Research has demonstrated that the dealkylation of aryl alkyl ethers can be achieved through copper-photocatalyzed reactions using oxygen as an oxidant. semanticscholar.orgnih.gov Mechanistic studies suggest that this process can be mediated by radicals, such as the chlorine radical, which activate the substrate, followed by oxidation and hydrolysis to achieve dealkylation. nih.gov
Another approach involves photocatalytic transfer hydrogenolysis, which can cleave aryl ethers under mild conditions without the need for high-pressure hydrogen gas. rsc.org This method uses a combination of photocatalysis and acid catalysis to achieve H₂-free hydrogenolysis. rsc.org Visible-light-induced photocatalytic cleavage of the alkyl aryl ether C-O bond has also been reported using organic photocatalysts. researchgate.net
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether bond in aryl alkyl ethers is generally stable but can be cleaved under certain conditions. Like alkyl ethers, alkyl aryl ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) in a nucleophilic substitution reaction, yielding a phenol (B47542) and an alkyl halide. The protonation of the ether oxygen creates a good leaving group, facilitating the cleavage of the C-O bond.
The hydrolysis of some aryl methyl ethers, such as guaiacols, can be catalyzed by zeolites in hot liquid water. acs.org This process follows a bimolecular reaction mechanism where water reacts with the ether to form a phenol and an alcohol. acs.org
Oxidation processes also contribute to the degradation of aryl alkyl ethers. These reactions can be facilitated by various oxidizing agents and environmental conditions, leading to the formation of quinones and other oxidation products. acs.org
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a significant pathway for the environmental removal of many xenobiotic compounds, including aryl alkyl ethers.
Several studies have isolated and characterized microorganisms capable of degrading aryl alkyl ethers. For instance, various strains of Rhodococcus have been shown to degrade a range of ethers, including aralkyl ethers. nih.govnih.govasm.org In Rhodococcus sp. strain DEE5151, the initial step in the degradation of compounds like anisole (B1667542) and phenetole (B1680304) is oxidation at the Cα position of the alkyl group. nih.govasm.org The ability of these bacteria to degrade ethers is often dependent on the presence of an unsubstituted Cα-methylene moiety in the substrate. nih.govasm.org
The degradation of lignin-related ether compounds, which share structural similarities with aryl alkyl ethers, has also been observed under anaerobic conditions. asm.org Furthermore, some fungal strains, such as Graphium, can co-metabolize ethers like methyl tert-butyl ether (MTBE). asm.org
The following table summarizes findings from a study on the degradation of various ethers by Rhodococcus sp. strain DEE5151, which provides insights into the potential microbial transformation of structurally related compounds.
Table 1: Specific Oxygen Consumption Rates for Various Ethers by Diethyl Ether-Grown Rhodococcus sp. Strain DEE5151
| Substrate | Specific Rate (nmol of O₂ consumed/ml/min/OD₅₄₆ unit) |
|---|---|
| Diethyl ether | 16.5 |
| Di-n-propyl ether | 12.1 |
| Di-n-butyl ether | 8.9 |
| Anisole | 2.1 |
| Phenetole | 11.2 |
| Dibenzyl ether | 10.5 |
Data sourced from Kim and Engesser, 2004. asm.org
The microbial degradation of aryl alkyl ethers is mediated by specific enzymes. O-dealkylases are a key class of enzymes involved in the cleavage of the ether bond. nih.gov In some bacteria, the induction of these ether-degrading enzymes requires the presence of an ether compound with an unsubstituted Cα-methylene group. nih.gov
Cytochrome P450 monooxygenases are another important group of enzymes implicated in ether degradation. asm.org For example, a Graphium fungal strain utilizes a P450 enzyme to co-oxidize MTBE. asm.org These enzymes typically initiate the degradation by hydroxylating the alkyl side chain, which can lead to an unstable hemiacetal that spontaneously cleaves the ether bond.
The proposed degradation pathway for aryl alkyl ethers by a putative O-dealkylase in Rhodococcus sp. strain DEE5151 involves an initial oxidation at the Cα position, leading to the formation of a hemiacetal, which then spontaneously cleaves to yield a phenol and an aldehyde. researchgate.net
The following table lists enzymes known to be involved in the degradation of ether compounds, which are relevant to understanding the enzymatic breakdown of isopentyl p-tolyl ether.
Table 2: Enzymes Involved in the Degradation of Ether Compounds
| Enzyme Class | Example | Role in Degradation |
|---|---|---|
| O-dealkylase | Putative O-dealkylase in Rhodococcus sp. | Cleavage of the O-alkyl bond in aryl alkyl ethers. |
| Cytochrome P450 Monooxygenase | P450 enzyme in Graphium sp. | Initial oxidation of the alkyl chain of ethers. |
| Glycerol Dehydrogenase | Engineered BsGlyDH | Enantioselective oxidation of alkyl/aryl glyceryl monoethers. rsc.org |
Q & A
Q. Spectroscopy :
- H NMR : Confirm absence of residual p-cresol (broad singlet at δ 5.0 ppm for –OH) .
- IR : Verify C-O-C stretch at ~1100 cm and absence of –OH (3300–3500 cm) .
Physical properties : Compare observed boiling point (literature: ~250–270°C) and refractive index with published data .
Q. Which solvents are compatible with this compound in kinetic studies?
- Compatibility guidelines :
- Polar aprotic solvents : THF, DMSO, or DMF for reactions requiring high solubility of ionic intermediates .
- Non-polar solvents : Hexane or toluene for phase-separation extractions .
- Avoid : Strong acids or bases that may cleave the ether linkage under reflux .
Advanced Research Questions
Q. How does steric hindrance from the isopentyl group influence the reaction kinetics of this compound in SN2 mechanisms?
- Experimental design :
Substrate variation : Compare reaction rates with less bulky ethers (e.g., methyl p-tolyl ether) under identical conditions.
Kinetic analysis : Use pseudo-first-order kinetics with excess nucleophile (e.g., NaI in acetone) and monitor via conductivity or GC .
Computational modeling : Apply DFT calculations to quantify steric effects using software like Gaussian (e.g., Gibbs free energy of transition states) .
- Expected outcomes : Bulky isopentyl groups reduce reaction rates due to increased activation energy .
Q. What spectroscopic techniques resolve ambiguities in distinguishing this compound from structural isomers?
- Advanced characterization :
- C NMR : Identify quaternary carbons in the p-tolyl group (δ 125–140 ppm) and isopentyl branching (δ 20–30 ppm) .
- High-resolution MS : Exact mass analysis (CHO: 178.1358 g/mol) to rule out isomers like benzyl isopentyl ether .
- X-ray crystallography : For crystalline derivatives, confirm spatial arrangement of the ether linkage .
Q. How can contradictory data on ether stability under oxidative conditions be reconciled?
- Hypothesis testing :
Controlled oxidation : Expose the ether to HO/Fe (Fenton’s reagent) and monitor degradation via HPLC .
Variable analysis : Test the impact of trace metal impurities (e.g., Cu) or UV light on stability .
Reproducibility : Cross-validate findings using independent labs and report detailed experimental conditions (e.g., solvent purity, temperature gradients) .
Methodological Frameworks
Q. How to design a study investigating the ether’s role as a ligand in organometallic catalysis?
- FINER criteria :
- Feasible : Use standard Schlenk-line techniques for air-sensitive syntheses .
- Novel : Explore coordination behavior with transition metals (e.g., Ir or Pd) using spectroscopic titration .
- Ethical : Adhere to waste-disposal protocols for heavy metals and organic solvents .
Q. What statistical approaches are appropriate for analyzing yield variations in scaled-up syntheses?
- Data analysis :
- ANOVA : Compare batch-to-batch variability (e.g., 5 batches of 10 g each) .
- Regression modeling : Correlate impurities (GC-MS data) with yield reductions .
- Uncertainty quantification : Report confidence intervals for reaction parameters (e.g., temperature ±2°C) .
Data Management & Reproducibility
Q. How to ensure transparency in reporting synthetic protocols for this compound?
- Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
